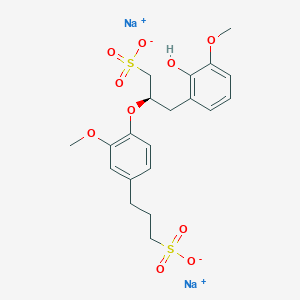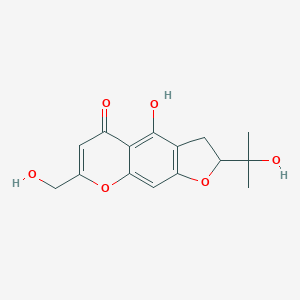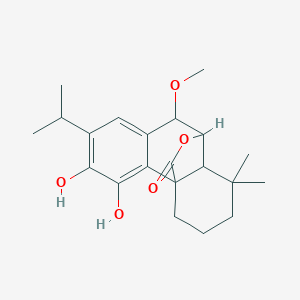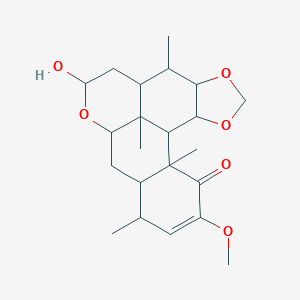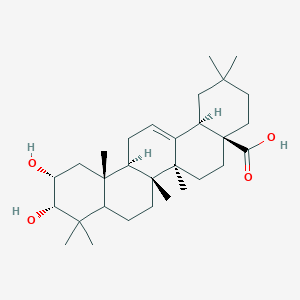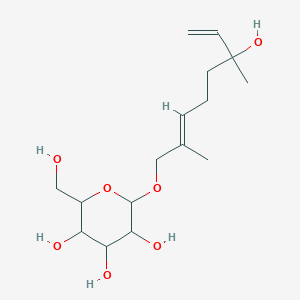![molecular formula C20H22O10 B198087 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol CAS No. 42830-48-8](/img/structure/B198087.png)
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol
Vue d'ensemble
Description
The compound “2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol” is a natural product found in Betula platyphylla var. japonica, Betula davurica, and other organisms . It is also known by other names such as Catechin 7-xyloside and (+)-catechin 7-O-beta-D-xyloside .
Molecular Structure Analysis
The molecular formula of this compound is C20H22O10 . The IUPAC name is 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol . The molecular weight is 422.4 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 422.4 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 . The compound has 3 rotatable bonds . The exact mass is 422.12129689 g/mol .Applications De Recherche Scientifique
1. Attenuation of Pseudomonas aeruginosa Quorum Sensing Catechin-7-xyloside (C7X) has been found to interact with LasR, a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . In vitro assays suggested that C7X significantly reduced the biofilm formation, pyocyanin, elastase, and rhamnolipid without influencing the growth . This suggests that C7X could be developed as a broad spectrum anti-infective in the future .
Anti-Inflammatory Properties
Catechin is known to possess promising anti-inflammatory properties . Although the specific anti-inflammatory effects of Catechin 7-xyloside are not mentioned, it’s plausible that it may share similar properties due to its structural similarity to catechin.
Neuroprotective Effects
Catechin has been reported to have neuroprotective effects . Given the structural similarity between catechin and Catechin 7-xyloside, it’s possible that Catechin 7-xyloside may also exhibit neuroprotective properties.
Antioxidant Activity
Catechin is known for its antioxidant properties . It’s plausible that Catechin 7-xyloside, due to its structural similarity to catechin, may also exhibit antioxidant activity.
Antibacterial Properties
Catechin has been reported to have antibacterial properties . Given the structural similarity between catechin and Catechin 7-xyloside, it’s possible that Catechin 7-xyloside may also exhibit antibacterial properties.
Anticancer Properties
Catechin has been reported to have anticancer properties . Given the structural similarity between catechin and Catechin 7-xyloside, it’s possible that Catechin 7-xyloside may also exhibit anticancer properties.
Anti-Viral Properties
Catechin is known to possess anti-viral properties . Although the specific anti-viral effects of Catechin 7-xyloside are not mentioned, it’s plausible that it may share similar properties due to its structural similarity to catechin.
Apoptosis Induction
Catechin-7-O-xyloside (C7Ox) has been found to induce apoptosis in non-small cell lung carcinoma cells . This suggests that C7Ox could potentially be used in cancer treatments.
Mécanisme D'action
Catechin 7-xyloside, also known as (+)-catechin 7-O-beta-D-xyloside or 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol, is a natural product belonging to the class of catechin polyphenols . This compound has been found to exhibit various biological activities, including antioxidant, antibacterial, and anticancer properties .
Target of Action
Catechin 7-xyloside has been found to interact with LasR , a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication mechanism that regulates biofilm formation and virulence factors in various bacteria, including P. aeruginosa .
Mode of Action
The compound interacts with its target, LasR, and significantly reduces biofilm formation, pyocyanin, elastase, and rhamnolipid production, without influencing bacterial growth . This interaction disrupts the quorum sensing mechanism, thereby attenuating the pathogenicity of the bacteria .
Biochemical Pathways
The compound’s interaction with LasR affects the quorum sensing pathway, leading to a decrease in biofilm formation and the production of virulence factors . Dihydroflavonol reductase (DFR) has been identified as the main regulatory element of the catechin biosynthesis pathway .
Result of Action
The result of Catechin 7-xyloside’s action is a significant reduction in biofilm formation and the production of virulence factors in P. aeruginosa, thereby reducing its pathogenicity . It has also been found to induce apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction in human non-small cell lung carcinoma H1299 cells .
Action Environment
Catechin 7-xyloside is a white crystalline powder that is stable under acidic conditions and has low solubility in water . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKDJWFQBNZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962725 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-1-benzopyran-7-yl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol | |
CAS RN |
42830-48-8 | |
| Record name | NSC115491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-1-benzopyran-7-yl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?
A: Research suggests that catechin 7-xyloside acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []
Q2: What is the structural characterization of catechin 7-xyloside?
A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:
Q3: What are the sources and potential applications of catechin 7-xyloside?
A: Catechin 7-xyloside has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].
Q4: What analytical methods are used to characterize and quantify catechin 7-xyloside?
A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify catechin 7-xyloside within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

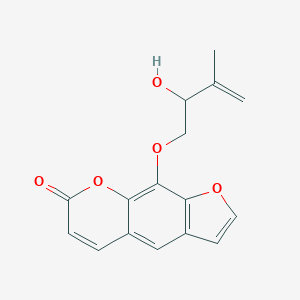
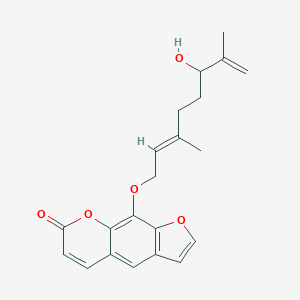

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)
